molecular formula C11H11NO3 B2796452 2-(4-methoxy-1H-indol-1-yl)acetic acid CAS No. 1219556-76-9

2-(4-methoxy-1H-indol-1-yl)acetic acid

Cat. No. B2796452
Key on ui cas rn: 1219556-76-9
M. Wt: 205.213
InChI Key: QRLZFKJRNQDGFV-UHFFFAOYSA-N
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Patent
US09266876B2

Procedure details

To a solution of 4-methoxyindole (294 mg) in DMF (10 mL) was added K2CO3 (829 mg). After 10 min stirring, ethylchloroacetate (0.426 mL) was added. The reaction mixture was stirred overnight at 120° C., was allowed to cool down and was filtered off. The solid was washed with DCM and the filtrate was concentrated in vacuo. After CC (silica gel, EA/MeOH 9/1) followed by preparative HPLC (I), the resulting material was dissolved in 1M NaOH/THF (20 mL, 1/1). The mixture was stirred at RT overnight, neutralized with 1M HCl (8 mL) and concentrated to dryness. The residue was taken up in DCM and the resulting suspension was filtered off. The filtrate was evaporated in vacuo to afford 340 mg of beige powder. LC-MS (D): tR=0.76 min; [M+H]+: 206.1.
Quantity
294 mg
Type
reactant
Reaction Step One
Name
Quantity
829 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.426 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.C([O-])([O-])=O.[K+].[K+].C([O:20][C:21](=[O:24])[CH2:22]Cl)C>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][N:7]2[CH2:22][C:21]([OH:24])=[O:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
294 mg
Type
reactant
Smiles
COC1=C2C=CNC2=CC=C1
Name
Quantity
829 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.426 mL
Type
reactant
Smiles
C(C)OC(CCl)=O

Conditions

Stirring
Type
CUSTOM
Details
After 10 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at 120° C.
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
The solid was washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting material was dissolved in 1M NaOH/THF (20 mL, 1/1)
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=C2C=CN(C2=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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